molecular formula C31H22N2 B12915518 1-(3,3,5-Triphenylpyrrol-2-yl)isoquinoline CAS No. 10425-48-6

1-(3,3,5-Triphenylpyrrol-2-yl)isoquinoline

Cat. No.: B12915518
CAS No.: 10425-48-6
M. Wt: 422.5 g/mol
InChI Key: HVUXMQFLQSOOBU-UHFFFAOYSA-N
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Description

1-(3,3,5-Triphenylpyrrol-2-yl)isoquinoline is a sophisticated polyaromatic compound composed of an isoquinoline moiety linked to a multi-substituted pyrrole ring system. This unique molecular architecture, featuring extensive conjugation and multiple phenyl substituents, suggests significant potential for investigation in materials science and photophysical applications. Researchers may explore its use as an organic semiconductor, a non-linear optical material, or a fluorophore in sensor development. The structural motif is also of interest in coordination chemistry, where it could act as a ligand for transition metals, forming complexes with potential catalytic activity. The steric bulk and electron-donating properties of the triphenylpyrrole group can be leveraged to tune the electronic characteristics and stability of the resulting molecular systems or metal-organic complexes. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure all handling and experimental procedures comply with local and institutional health and safety regulations.

Properties

CAS No.

10425-48-6

Molecular Formula

C31H22N2

Molecular Weight

422.5 g/mol

IUPAC Name

1-(3,3,5-triphenylpyrrol-2-yl)isoquinoline

InChI

InChI=1S/C31H22N2/c1-4-13-24(14-5-1)28-22-31(25-15-6-2-7-16-25,26-17-8-3-9-18-26)30(33-28)29-27-19-11-10-12-23(27)20-21-32-29/h1-22H

InChI Key

HVUXMQFLQSOOBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(C(=N2)C3=NC=CC4=CC=CC=C43)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Synthetic Strategies and Mechanistic Investigations of 1 3,3,5 Triphenylpyrrol 2 Yl Isoquinoline

Direct Synthesis Approaches to 1-(3,3,5-Triphenylpyrrol-2-yl)isoquinoline

The direct synthesis of this compound has been explored through specific chemical transformations, primarily involving the rearrangement of pyrrolenine intermediates and condensation reactions with isoquinoline (B145761) precursors.

Synthesis via Isomerization of 2-(1-isoquinolyl)-3,3,5-triphenylpyrrolenine

A key pathway to obtaining this compound involves the isomerization of a pyrrolenine intermediate. Pyrrolenines, or 2H-pyrroles, are isomers of the more stable aromatic 1H-pyrroles. The driving force for the isomerization is the formation of the aromatic pyrrole (B145914) ring. This transformation can be facilitated by either acid or base catalysis.

In the presence of an acid, the isomerization of 2-(1-isoquinolyl)-3,3,5-triphenylpyrrolenine to the corresponding 1H-pyrrole is initiated by the protonation of the nitrogen atom of the pyrrolenine ring. This is followed by a researchgate.netresearchgate.net-sigmatropic shift of a proton from the C5 position to the nitrogen atom. The subsequent deprotonation of the original protonated nitrogen atom results in the formation of the thermodynamically stable, aromatic this compound. The acidic medium helps to facilitate the proton transfers required for this rearrangement.

Under basic conditions, the isomerization proceeds through a different mechanism. A base abstracts a proton from the C5 position of the pyrrolenine ring, generating a carbanion. This is followed by protonation of the nitrogen atom by a proton source (such as the conjugate acid of the base or a solvent molecule). This sequence of deprotonation and protonation effectively moves the double bond from the exocyclic position to within the five-membered ring, leading to the formation of the aromatic pyrrole structure.

Condensation Reactions Involving 2-benzoyl-1,2-dihydroisoquinaldonitrile Precursors

A significant and versatile method for the synthesis of 2-(1-isoquinolyl)pyrroles involves the reaction of hydrofluoroborate salts of 2-acyl-1,2-dihydroisoquinaldonitriles, also known as Reissert compounds, with alkenes. researchgate.net This reaction is general and accommodates a variety of substituents on both the Reissert compound and the alkene. researchgate.net

In the specific synthesis of this compound, the tetrafluoroborate (B81430) salt of 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (B1584338) is reacted with an alkene. This reaction can lead to the formation of substituted 2-(1-isoquinolyl)pyrroles. researchgate.net The reaction often proceeds through a [4+2] cycloaddition mechanism, where the Reissert salt acts as a 1,3-dipole precursor. In some cases, spiro compounds are formed as intermediates, which can then rearrange to the final pyrrole product upon heating or in the presence of acid. researchgate.net

Table 1: Selected Reaction Conditions for Pyrrole Synthesis from Reissert Compounds

Reissert Compound PrecursorReactantConditionsProduct Type
2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile tetrafluoroborateAlkenesVaries (e.g., refluxing DMF, acidic medium)Substituted 2-(1-isoquinolyl)pyrroles
2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile tetrafluoroborateAlkynesVariesSubstituted pyrrolo[2,1-a]isoquinolines

General Methodologies for Constructing Isoquinoline-Pyrrole Hybrid Scaffolds

The construction of hybrid molecules containing both isoquinoline and pyrrole rings is an area of significant interest in synthetic chemistry. rsc.orgmdpi.com These scaffolds combine the structural features of two important heterocyclic systems. General strategies often involve either forming the pyrrole ring onto a pre-existing isoquinoline or constructing the isoquinoline moiety on a pyrrole core. A common approach is the [3+2] cycloaddition of (iso)quinolinium ylides with dipolarophiles to create pyrrolo[2,1-a]isoquinoline (B1256269) and pyrrolo[1,2-a]quinoline (B3350903) systems. mdpi.com

Strategies for Isoquinoline Ring Formation

The synthesis of the isoquinoline ring system is a well-established field with several classical and modern methods. nih.govfrontiersin.org These methods are crucial for building the isoquinoline part of the hybrid scaffold. Key strategies include:

Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamine by heating with a condensing agent like phosphorus oxychloride to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated.

Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone followed by cyclization, typically under acidic conditions, to yield a tetrahydroisoquinoline.

Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring.

Palladium-Catalyzed Cyclizations: Modern methods often employ transition metal catalysis, such as the palladium-catalyzed reductive cyclization of oxazolidine (B1195125) precursors, to construct the isoquinoline scaffold. nih.gov

These varied synthetic routes provide chemists with a toolbox to create diversely functionalized isoquinolines, which can then be further elaborated to form complex hybrid structures like this compound. rsc.orgnih.gov

Methodologies for Pyrrole Ring Synthesis

The construction of the 3,3,5-triphenylpyrrol-2-yl moiety is a formidable synthetic challenge due to the gem-diphenyl substitution at the C3 position. Standard pyrrole syntheses often require modification to accommodate such a sterically demanding substitution pattern.

One of the most classical methods for pyrrole synthesis is the Paal-Knorr reaction , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.govwikipedia.org For the target pyrrole, this would necessitate a 1,4-dicarbonyl precursor with three phenyl groups at the appropriate positions. While versatile, the synthesis of the required highly substituted diketone could be complex. nih.govorganic-chemistry.org

Another powerful method is the Van Leusen pyrrole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent in a [3+2] cycloaddition with an activated alkene. nih.govnih.gov This reaction is known for its operational simplicity and broad substrate scope. researchgate.netmdpi.comresearchgate.net To generate the desired substitution pattern, a chalcone-like precursor bearing two phenyl groups on the β-carbon would be required.

A plausible multi-step approach could involve the synthesis of a suitable α,β-unsaturated ketone, followed by a Michael addition and subsequent cyclization. For instance, the reaction of a β,β-diphenyl-α,β-unsaturated ketone with a suitable nitrogen-containing nucleophile could potentially lead to the desired pyrrolidine (B122466) ring, which could then be oxidized to the corresponding pyrrole.

Table 1: Overview of Selected Pyrrole Synthesis Methodologies

Methodology Reactants General Product Reference
Paal-Knorr Synthesis1,4-Dicarbonyl compound, Primary amineSubstituted pyrrole nih.govwikipedia.org
Van Leusen ReactionTosylmethyl isocyanide (TosMIC), α,β-Unsaturated compound3,4-Disubstituted or 3-substituted pyrrole nih.govnih.gov
Multi-component Reactionα-Hydroxyketone, Oxoacetonitrile, Primary amineN-substituted 2,3,5-functionalized 3-cyanopyrrole nih.gov
Rearrangement of O-vinyl oximesO-allyl oxime2,3,4- or 2,3,5-trisubstituted pyrrole nih.gov

Cross-Coupling and Annulation Reactions

Once the 3,3,5-triphenylpyrrol-2-yl moiety is synthesized, the final step involves its attachment to the C1 position of the isoquinoline ring. Transition metal-catalyzed cross-coupling reactions are the most effective methods for forging such C-C bonds between two heteroaromatic systems. chinesechemsoc.orgnih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is one of the most widely used cross-coupling methods. mdpi.com In this context, a 2-borylated-3,3,5-triphenylpyrrole could be coupled with a 1-haloisoquinoline (e.g., 1-chloroisoquinoline). researchgate.netnih.govlookchem.comchemscene.com The reaction generally exhibits high functional group tolerance and gives good yields.

Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide, also catalyzed by palladium. organic-chemistry.orgwikipedia.org A 2-(tributylstannyl)-3,3,5-triphenylpyrrole could be reacted with 1-haloisoquinoline. nih.gov A significant drawback of this method is the toxicity of the organotin reagents.

Negishi Coupling: This reaction employs an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgrsc.org It is known for its high reactivity and ability to form C-C bonds involving sp³, sp², and sp hybridized carbons. researchgate.netresearchgate.net A 2-(zinc halide)-3,3,5-triphenylpyrrole could be coupled with 1-haloisoquinoline.

Annulation reactions, which involve the formation of a new ring, are less likely to be directly applicable for connecting the pre-formed pyrrole and isoquinoline rings in this specific non-fused arrangement. However, some annulation strategies are used to build the isoquinoline ring itself. bartleby.comrsc.org

Table 2: Illustrative Cross-Coupling Reactions for C-C Bond Formation

Coupling Reaction Pyrrole Reactant Isoquinoline Reactant Catalyst General Product Reference
Suzuki-MiyauraPyrrole-2-boronic acid1-HaloisoquinolinePd catalyst (e.g., Pd(dppf)Cl₂)1-(Pyrrol-2-yl)isoquinoline mdpi.com
Stille2-(Tributylstannyl)pyrrole1-HaloisoquinolinePd catalyst (e.g., Pd(PPh₃)₄)1-(Pyrrol-2-yl)isoquinoline organic-chemistry.orgnih.gov
Negishi2-(Halozinc)pyrrole1-HaloisoquinolinePd or Ni catalyst1-(Pyrrol-2-yl)isoquinoline wikipedia.orgrsc.org

Advanced Structural Elucidation and Spectroscopic Characterization of 1 3,3,5 Triphenylpyrrol 2 Yl Isoquinoline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of 1-(3,3,5-Triphenylpyrrol-2-yl)isoquinoline, distinct signals would be expected for the protons of the isoquinoline (B145761) ring, the single proton on the pyrrole (B145914) ring, and the protons of the three phenyl groups. The isoquinoline protons typically appear in the aromatic region (δ 7.0-9.0 ppm). The proton at the C3 position of the isoquinoline ring often shows a characteristic downfield shift. Protons on the benzene (B151609) ring of the isoquinoline moiety would exhibit complex splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons. The numerous protons of the three phenyl groups would likely create a complex, overlapping multiplet in the aromatic region. The lone proton on the pyrrole ring would appear as a singlet.

For comparison, the ¹H NMR data for a related 5,6,7,8-tetrahydroisoquinoline (B1330172) derivative, 7-Acetyl-4-cyano-1,6-dimethyl-3-ethylthio-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline , shows aromatic protons in the range of δ 7.35-8.15 ppm. nih.gov Another analogue, 1-(4-Chlorophenyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2-carboxylic acid , displays its aromatic and heterocyclic protons between δ 6.36 and 7.44 ppm.

Table 1: Illustrative ¹H NMR Data for an Isoquinoline Analogue (Data for 7-Acetyl-4-cyano-1,6-dimethyl-3-ethylthio-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline) nih.gov

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment
8.13–8.15d10ArH
7.35–7.37d10ArH
4.99s-OH
4.75–4.78d15C⁸H
3.15–3.31m-C⁵H and SCH₂
2.87–2.95m-C⁷H and C⁵H
2.18s-COCH₃
1.98s-CH₃
1.31s-CH₃
1.29t-CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum for this compound would be expected to show a large number of signals corresponding to the 31 unique carbon atoms in the molecule (C₃₁H₂₂N₂). The signals for the carbons of the isoquinoline and pyrrole rings would appear in the range of δ 110-160 ppm. The quaternary carbons, such as the C3 and C5 of the pyrrole ring and the junction carbons of the isoquinoline ring, would typically have lower intensities. The carbons of the phenyl groups would also resonate in the aromatic region.

As an example, the ¹³C NMR spectrum of an analogue, 1-(4-Chlorophenyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2-carboxylic acid , shows its aromatic and heterocyclic carbons in a range from δ 107.7 to 162.4 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (formula: C₃₁H₂₂N₂), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M+H]⁺ at an m/z value corresponding to its calculated exact mass (423.1856 g/mol ). The fragmentation pattern observed in MS/MS experiments can provide structural information. The fragmentation of isoquinolines often involves the loss of stable neutral molecules like HCN from the heterocyclic ring. mcmaster.ca The bond between the isoquinoline and pyrrole rings would be a likely site of cleavage.

The NIST WebBook provides the mass spectrum for 1-methylisoquinoline , which shows a prominent molecular ion peak at m/z 143, corresponding to its molecular weight. nist.gov More complex isoquinoline derivatives show fragmentation patterns that are highly dependent on their specific substitution. nih.govnih.govscielo.br

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The extensive conjugation present in this compound, encompassing the isoquinoline, pyrrole, and three phenyl rings, would lead to strong absorption bands in the UV and possibly the visible region. Typically, aromatic and heterocyclic compounds exhibit multiple absorption bands corresponding to π-π* transitions. The position and intensity of these bands are sensitive to the solvent polarity. sut.ac.th

For instance, studies on various quinoline (B57606) and isoquinoline derivatives show characteristic absorption maxima. researchgate.netresearchgate.net The UV-Vis spectrum of a furopyridine derivative, another heterocyclic system, shows a main fluorescence emission band that shifts to longer wavelengths with increasing solvent polarity, a phenomenon known as solvatochromism. Similar behavior would be anticipated for the target compound due to its large, polarizable electronic system.

Single-Crystal X-ray Diffraction Analysis

For example, the crystal structure of indolo[1,2-b]isoquinoline derivatives has been verified by X-ray crystallography, confirming the molecular structure and stereochemistry proposed by other spectroscopic methods. acs.org Similarly, X-ray diffraction has been used to confirm the structures of various complex spiropyrrolo[2,1-a]isoquinoline derivatives. researchgate.net The analysis would also detail intermolecular interactions in the crystal lattice, such as π-π stacking.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. The results are compared against the calculated theoretical values based on the compound's chemical formula. For this compound (C₃₁H₂₂N₂), the theoretical elemental composition is approximately:

Carbon (C): 88.12%

Hydrogen (H): 5.25%

Nitrogen (N): 6.63%

Experimental values obtained for a purified sample would need to be within a narrow margin of these theoretical percentages (typically ±0.4%) to confirm the elemental formula and the purity of the compound. This technique is routinely reported in the synthesis of new compounds, such as for various tetrahydroisoquinolines and other heterocyclic systems. nih.gov

Reactivity Profiles and Reaction Dynamics of 1 3,3,5 Triphenylpyrrol 2 Yl Isoquinoline

Electrophilic Reactivity of the Isoquinoline (B145761) Core

The isoquinoline ring system is a benzopyridine, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electronegative, which deactivates this ring towards electrophilic attack compared to the fused benzene ring. gcwgandhinagar.com Consequently, electrophilic aromatic substitution (SEAr) reactions preferentially occur on the carbocyclic (benzene) portion of the molecule. quimicaorganica.orgimperial.ac.uk

In the case of 1-(3,3,5-Triphenylpyrrol-2-yl)isoquinoline, the bulky and electron-rich triphenylpyrrol-2-yl substituent at the C1 position significantly influences the reactivity of the isoquinoline core. This substituent can exert both steric and electronic effects that modulate the inherent reactivity patterns of the parent isoquinoline system.

The isoquinoline nucleus is generally less reactive towards electrophilic substitution than benzene but more reactive than pyridine. imperial.ac.uk The nitrogen atom's electron-withdrawing effect is most strongly felt in the heterocyclic ring, making the benzenoid ring the preferred site for electrophilic attack. Under acidic conditions required for many electrophilic substitutions (like nitration), the nitrogen atom becomes protonated, forming an isoquinolinium ion. This further deactivates the entire ring system, but the deactivation is stronger in the pyridine ring.

Quantitative studies on the parent isoquinoline system, such as nitration experiments, provide insight into its relative reactivity. These experiments help in understanding the extent of deactivation caused by the nitrogen atom.

Table 1: Relative Reactivity of Isoquinoline and Related Compounds in Nitration Reactions. shahucollegelatur.org.in
CompoundRelative Rate of Nitration (Benzene = 1)
Benzene1
Isoquinolinium ion~10-5
Quinolinium ion~10-6
Pyridinium ion~10-12

In isoquinoline, electrophilic substitution occurs preferentially at the C5 and C8 positions of the benzenoid ring. gcwgandhinagar.comquimicaorganica.org This selectivity is attributed to the superior stability of the cationic intermediate (Wheland intermediate) formed during the reaction. Attack at C5 or C8 allows the positive charge to be delocalized over two resonance structures without disrupting the aromaticity of the pyridine ring, whereas attack at C6 or C7 results in a less stable intermediate with only one such structure. quimicaorganica.org

Table 2: Positional Selectivity in Electrophilic Substitution of Isoquinoline. quimicaorganica.org
Position of AttackRelative FavorabilityReason
C5Major ProductMore stable cationic intermediate.
C8Major ProductMore stable cationic intermediate.
C6Minor ProductLess stable cationic intermediate.
C7Minor ProductLess stable cationic intermediate.
Pyridine Ring (C1, C3, C4)Highly UnfavoredDeactivated by electronegative nitrogen.

For this compound, the large substituent at C1 would likely exert significant steric hindrance, potentially disfavoring substitution at the peri-position (C8). This could lead to a higher selectivity for the C5 position over the C8 position in electrophilic substitution reactions.

Reactivity of the Substituted Pyrrole (B145914) Moiety

The pyrrole ring is an electron-rich five-membered heterocycle. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, making the ring highly activated towards electrophilic aromatic substitution—much more so than benzene. pearson.comwikipedia.org

In unsubstituted pyrrole, electrophilic aromatic substitution occurs predominantly at the C2 (α) position. vedantu.comonlineorganicchemistrytutor.compearson.com This preference is due to the greater resonance stabilization of the intermediate carbocation formed upon attack at C2 (three resonance structures) compared to attack at the C3 (β) position (two resonance structures). vedantu.comonlineorganicchemistrytutor.com If the C2 positions are blocked, substitution will then occur at a C3 position. vedantu.com

In the specific case of this compound, the pyrrole ring is heavily substituted.

The C2 position is occupied by the isoquinoline group.

The C3 position is blocked by two phenyl groups.

The C5 position is occupied by a phenyl group.

This substitution pattern leaves only the C4 position available for potential electrophilic attack. However, this position is sterically hindered by the adjacent gem-diphenyl group at C3 and the phenyl group at C5. Furthermore, the electronic nature of the isoquinolyl group at C2, which is electron-withdrawing, would serve to deactivate the pyrrole ring relative to an unsubstituted pyrrole. Therefore, electrophilic substitution on the pyrrole moiety of this compound would be significantly more challenging than for a simple pyrrole, requiring forcing conditions if it proceeds at all.

Isomerization Mechanisms and Tautomerism

While simple tautomerism (like keto-enol tautomerism) is not prominent for the parent this compound structure, isomerization can be considered in the context of its synthesis and related structures. The pyrrolo[2,1-a]isoquinoline (B1256269) framework is a key structural isomer. rsc.org The synthesis of these fused systems often involves a cascade of reactions that constitutes an effective, albeit irreversible, isomerization of a starting material into the final heterocyclic product. acs.orgnih.gov For example, copper-catalyzed cascade reactions can transform terminal alkynes, aldehydes, and tetrahydroisoquinolines into the fused pyrrolo[2,1-a]isoquinoline core. nih.gov These synthetic pathways represent a mechanistic route to a stable structural isomer of a more flexible precursor.

Oxidation and Reduction Pathways of the Hybrid System

The oxidation and reduction of this compound would involve the complex interplay of both heterocyclic rings and the phenyl substituents.

Oxidation: The isoquinoline ring's behavior under oxidation is highly dependent on the substituents present. shahucollegelatur.org.in With strong oxidizing agents like potassium permanganate, either the benzene or the pyridine ring can be cleaved. gcwgandhinagar.com Electron-releasing groups on the benzene ring direct oxidation to that ring, while electron-withdrawing groups on the benzene ring can lead to the oxidation of the pyridine ring instead. shahucollegelatur.org.in The pyrrole ring, being electron-rich, is generally susceptible to oxidation, which can lead to polymerization or ring-opening. Given the electron-rich nature of the pyrrole moiety and the electron-deficient nature of the pyridine part of the isoquinoline, oxidation would likely target the pyrrole ring first, assuming steric factors allow the oxidant to approach. N-oxidation at the isoquinoline nitrogen using peroxy acids is also a possible pathway. gcwgandhinagar.com

Reduction: Selective reduction of the isoquinoline system is well-established. Catalytic hydrogenation or reduction with sodium borohydride (B1222165) typically reduces the pyridine ring to give a tetrahydroisoquinoline derivative. iust.ac.ir Conversely, reduction under strong acid conditions can lead to the saturation of the benzene ring. iust.ac.ir For the hybrid molecule, the pyridine portion of the isoquinoline ring would be the most likely site for initial reduction. The pyrrole ring is generally less easily reduced than pyridine derivatives. The bulky triphenyl substituents would also sterically shield the pyrrole ring, further favoring the reduction of the more accessible isoquinoline nitrogen-containing ring.

Computational Chemistry and Theoretical Modeling of 1 3,3,5 Triphenylpyrrol 2 Yl Isoquinoline

Density Functional Theory (DFT) Studies

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

The first step in the theoretical characterization of 1-(3,3,5-Triphenylpyrrol-2-yl)isoquinoline involves determining its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional with a 6-31G(d) basis set, the geometry of the molecule is optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

Table 1: Selected Optimized Geometrical Parameters for a Quinoline-based Derivative (Illustrative) Note: This table presents typical data for a related quinoline (B57606) structure, as specific data for this compound is not available in the cited literature. The parameters are calculated at the B3LYP/6-31G(d) level of theory.

ParameterGround State (S₀)First Excited State (S₁)
Bond Length (Å)
C₂ - C₃1.4261.440
C₂ - N₃₈1.4131.405
Dihedral Angle (°)
C₁-C₂-N₃₈-C₃₉145.3155.1
N₃₈-C₂-C₃-C₄-178.9-179.5

Data derived from a study on quinoline-based materials.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding chemical reactivity and electronic transitions.

For this compound, DFT calculations show that the HOMO is typically localized on the electron-rich triphenyl-substituted pyrrole (B145914) moiety, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO is predominantly distributed over the electron-accepting isoquinoline (B145761) ring system. This spatial separation of the HOMO and LUMO indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical parameter that correlates with the molecule's chemical stability and the energy required for its lowest electronic excitation. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Pyrrole Derivative (Illustrative) Note: This table shows representative data for a related pyrrole structure, as specific data for this compound is not available in the cited literature. Energies are calculated using the B3LYP/6-311++G(d,p) method.

ParameterValue (eV)
HOMO Energy-5.22 to -6.24
LUMO Energy-0.62 to -1.84
HOMO-LUMO Gap (E_gap)4.40 to 4.60

Data derived from a study on 3-methyl-pyrrole-1-carboxylic acid.

Time-Dependent Density Functional Theory (TD-DFT) Investigations

While DFT describes the ground state of a molecule, TD-DFT is employed to investigate its excited states and predict its optical properties.

TD-DFT calculations are used to simulate the UV-Vis absorption spectrum of this compound. This method provides information about the energies of vertical electronic excitations from the ground state to various excited states, as well as the oscillator strengths for these transitions, which determine the intensity of the absorption peaks.

The predicted spectrum typically shows strong absorption bands corresponding to π-π* transitions. The lowest energy absorption band is often associated with the HOMO-to-LUMO transition, which, as noted earlier, can have significant intramolecular charge transfer character. The calculated excitation energies and absorption wavelengths can be compared with experimental data to validate the computational model.

Beyond singlet excited states, which are responsible for fluorescence, the properties of triplet excited states are crucial for understanding processes like phosphorescence and the efficiency of intersystem crossing (ISC). ISC is a radiationless transition between states of different spin multiplicity (i.e., from a singlet to a triplet state).

The probability of ISC is enhanced when the energy difference between the singlet and triplet excited states is small and there is significant spin-orbit coupling. TD-DFT can be used to calculate the energies of the lowest triplet states (T₁). The energy gap between the lowest singlet excited state (S₁) and the lowest triplet state (T₁) (ΔE_ST) is a key factor in determining the potential for ISC. A small ΔE_ST facilitates this process, which is often observed in molecules containing heavy atoms or specific structural motifs that promote spin-orbit coupling.

Reactivity Prediction through Quantum Chemical Descriptors

Quantum chemical descriptors derived from DFT calculations provide a quantitative measure of a molecule's reactivity.

For π-conjugated systems like this compound, Hückel molecular orbital theory, while a simplified model, offers a conceptual framework for understanding π-electron distribution. DFT provides more accurate π-electron densities. These densities indicate which atoms are more electron-rich or electron-poor, highlighting potential sites for electrophilic or nucleophilic attack.

Localization energies, which represent the energy required to localize π-electrons at a specific atomic site, can also be calculated. Lower localization energies suggest that a particular site is more susceptible to chemical reactions. These descriptors, along with FMO analysis, allow for a detailed prediction of the regioselectivity of reactions involving this molecule.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their flexibility, conformational landscape, and interactions at an atomic level. For a complex, sterically hindered molecule like this compound, MD simulations can elucidate the dynamic interplay between its constituent aromatic rings and the nature of its structural fluctuations in various environments. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology can be outlined based on established principles for similar heterocyclic and aromatic compounds. nih.govnih.govuiuc.eduunipi.it

Methodology of a Hypothetical Simulation

An MD simulation of this compound would commence with the generation of a high-quality initial 3D structure, likely optimized using quantum mechanical methods. This structure would then be placed in a simulation box, typically filled with a solvent like water, to mimic physiological or solution-phase conditions. The system's behavior is then simulated by numerically solving Newton's equations of motion for each atom.

The interactions between atoms are described by a force field , which is a set of parameters and potential energy functions that define the molecule's internal and external energetics. uiuc.edu For a nitrogen-containing heterocyclic compound such as this, well-established force fields like the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF) would be appropriate choices. nih.govnih.govmdpi.com These force fields include terms for bond stretching, angle bending, and, crucially for this molecule, dihedral angle rotations, which govern the conformational changes around rotatable bonds. nih.gov

The simulation would be run for a sufficient duration, typically in the nanosecond to microsecond range, to ensure adequate sampling of the molecule's conformational space. The resulting trajectory provides a detailed movie of the molecule's dynamic behavior over time.

Expected Dynamic Behavior and Research Findings

Analysis of the simulation trajectory would likely focus on several key aspects of the molecule's dynamics:

Pyrrole-Isoquinoline Linkage Flexibility: The single bond connecting the C2 of the pyrrole ring to the C1 of the isoquinoline ring is a critical point of flexibility. The dihedral angle around this bond determines the relative orientation of the two large heterocyclic systems. Simulations would reveal the preferred dihedral angles and the energy barriers to rotation, providing insight into whether the molecule adopts a more planar or a twisted conformation. Studies on similar linked heterocyclic systems have shown that this orientation is crucial for the molecule's electronic and photophysical properties. acs.org

Regional Flexibility: The Root-Mean-Square Fluctuation (RMSF) of individual atoms or groups can pinpoint the most flexible regions of the molecule. It is expected that the terminal atoms of the phenyl rings would exhibit higher RMSF values compared to the more constrained atoms within the fused pyrrole-isoquinoline core.

Illustrative Data from a Hypothetical Simulation

The following tables represent the type of data that would be generated from an MD simulation of this compound. Note: This data is illustrative and not from a published study on this specific compound.

Table 1: Hypothetical Root-Mean-Square Deviation (RMSD) over a 100 ns Simulation

Simulation Time (ns) RMSD (Å) of Backbone Atoms
0 0.00
10 1.85
20 2.10
30 2.05
40 2.25
50 2.30
60 2.28
70 2.35
80 2.33
90 2.40
100 2.38

Table 2: Hypothetical Root-Mean-Square Fluctuation (RMSF) for Key Molecular Fragments

Molecular Fragment Average RMSF (Å)
Isoquinoline Core 0.85
Pyrrole Ring 1.10
C1-C2 Linkage (Pyrrole-Isoquinoline) 1.35
C5-Phenyl Group 1.95
C3-Phenyl Group 1 2.15
C3-Phenyl Group 2 2.20

This table demonstrates the expected relative flexibility of different parts of the molecule, with the phenyl groups showing the highest mobility.

Derivatization and Functionalization of 1 3,3,5 Triphenylpyrrol 2 Yl Isoquinoline

Introduction of Functional Groups onto the Isoquinoline (B145761) Ring

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds, including isoquinolines. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. For 1-arylisoquinolines, transition-metal-catalyzed C-H activation allows for the introduction of a variety of functional groups at specific positions.

Recent studies on related isoquinoline systems have demonstrated the feasibility of Rh(III)-catalyzed C-H functionalization and annulation reactions. nih.gov For instance, the C-H functionalization of 1-arylindazolones, a related class of compounds, has been achieved to synthesize fused heterocycles. nih.gov While specific studies on 1-(3,3,5-triphenylpyrrol-2-yl)isoquinoline are not extensively documented, the principles of C-H activation on analogous 1-arylisoquinoline substrates suggest that similar strategies could be employed. These reactions often utilize a directing group to achieve high regioselectivity. In the context of the target molecule, the pyrrole (B145914) nitrogen or the isoquinoline nitrogen could potentially serve as directing groups.

Table 1: Representative C-H Functionalization Reactions on Isoquinoline and Related Heterocycles

Catalyst SystemCoupling PartnerFunctional Group IntroducedPosition of Functionalization (on Isoquinoline)Reference
[Cp*RhCl₂]₂ / AgSbF₆AlkynesSubstituted AlkenylC-8General strategy for isoquinolines
Pd(OAc)₂ / LigandAryl Boronic AcidsArylVarious positions depending on directing groupGeneral strategy for heterocycles
Cu(OAc)₂AminesAminoVarious positionsGeneral strategy for heterocycles

This table presents generalized C-H functionalization strategies applicable to isoquinoline systems, based on established methodologies in the field. Specific application to this compound would require experimental validation.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the isoquinoline ring provides a versatile handle for further derivatization through various cross-coupling reactions. libretexts.orgkhanacademy.orgwordpress.commasterorganicchemistry.comgeeksforgeeks.org The introduction of a halogen atom (Cl, Br, I) can be achieved using standard electrophilic halogenating agents. The position of halogenation is influenced by the electronic properties of the existing substituents. For the isoquinoline ring, electrophilic substitution typically occurs on the benzene (B151609) ring portion. geeksforgeeks.org

Once halogenated, the resulting halo-isoquinoline derivative of the parent compound can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.netmdpi.comnih.govrsc.orgnih.gov The Suzuki-Miyaura coupling, in particular, is a robust method for forming C-C bonds by reacting the halogenated substrate with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comrsc.orgnih.gov This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

Table 2: Potential Suzuki-Miyaura Cross-Coupling Reactions on a Halogenated this compound Backbone

Halogenated Substrate PositionBoronic Acid/EsterCatalyst/LigandProduct Type
C-5' BromoPhenylboronic acidPd(PPh₃)₄5'-Phenyl derivative
C-7' ChloroThiophene-2-boronic acidPd(dppf)Cl₂7'-(Thiophen-2-yl) derivative
C-4' IodoMethylboronic acidPd(OAc)₂ / SPhos4'-Methyl derivative

This table illustrates hypothetical cross-coupling reactions. The feasibility and specific conditions for these reactions on the target compound would need to be determined experimentally.

Modifications of the Triphenylpyrrole Moiety

The triphenylpyrrole portion of the molecule offers multiple sites for functionalization, including the three phenyl rings and the pyrrole core itself.

Substitution Patterns on Phenyl Rings

The phenyl rings of the triphenylpyrrole moiety can be functionalized using standard electrophilic aromatic substitution reactions. Nitration, halogenation, acylation, and sulfonation can introduce a variety of substituents, thereby altering the electronic and steric properties of the molecule. The directing effects of the existing pyrrole and phenyl groups will influence the regioselectivity of these substitutions. For instance, the phenyl group at the C-5 position of the pyrrole is likely to undergo para-substitution due to steric hindrance.

Alterations to the Pyrrole Core

Direct functionalization of the pyrrole ring in such a highly substituted system can be challenging. However, derivatization of pyrroles is a well-established field of organic chemistry. researchgate.net For less sterically hindered pyrroles, reactions such as Vilsmeier-Haack formylation can introduce an aldehyde group, which can then be used for further transformations. rsc.org Given the steric congestion around the pyrrole in the title compound, such reactions may require harsh conditions or may not be feasible.

Synthesis of Novel Hybrid and Fused-Ring Systems Incorporating the Core Structure

The 1-(pyrrol-2-yl)isoquinoline framework serves as a precursor for the synthesis of more complex, fused heterocyclic systems, most notably pyrrolo[2,1-a]isoquinolines. rsc.orgacs.orgrsc.orgresearchgate.net These fused systems are of significant interest due to their prevalence in bioactive natural products. rsc.orgrsc.org

The synthesis of pyrrolo[2,1-a]isoquinolines from 1-(pyrrol-2-yl)isoquinoline derivatives can be achieved through intramolecular cyclization reactions. One common strategy involves the intramolecular Diels-Alder reaction. researchgate.net Another approach is the copper-catalyzed condensation/addition/oxidation/cyclization cascade. acs.org An oxidative [3+2] cycloaddition reaction has also been reported for the construction of pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds. nih.gov These synthetic routes offer a pathway to rigidify the structure of this compound, leading to novel polycyclic architectures with potentially distinct biological profiles.

Advanced Material Science and Organic Optoelectronics Research Applications

Design Principles for Organic Room-Temperature Phosphorescence (RTP) Materials

Organic RTP materials have garnered significant interest due to their potential in applications like anti-counterfeiting, biological imaging, and organic electronics. tju.edu.cn The development of efficient RTP materials hinges on two primary strategies: promoting the generation of triplet excitons and suppressing their non-radiative decay.

Structural Design for Efficient Triplet State Generation

The generation of triplet excitons from an initial photo-excited singlet state is governed by a process called intersystem crossing (ISC). The efficiency of ISC is directly related to the magnitude of spin-orbit coupling (SOC) in the molecule. nih.gov To enhance SOC and thereby promote the formation of triplet states, several molecular design strategies are commonly employed:

Incorporation of Heavy Atoms: The "heavy-atom effect" is a well-established principle where the presence of atoms with high atomic numbers (e.g., bromine, iodine) increases SOC.

Heteroatom Introduction: The inclusion of heteroatoms like nitrogen, sulfur, or phosphorus can also enhance SOC through the mixing of n-π* and π-π* excited states. nih.gov

Carbonyl Groups: The orthogonal orientation of the lone pair orbitals on the oxygen of a carbonyl group relative to the π-system can facilitate ISC.

For a molecule like 1-(3,3,5-Triphenylpyrrol-2-yl)isoquinoline, the nitrogen atoms in the pyrrole (B145914) and isoquinoline (B145761) rings would be the primary contributors to SOC, although this effect is generally weaker than that of heavy atoms.

Strategies for Enhancing RTP Quantum Yields

Once triplet excitons are formed, it is crucial to prevent them from decaying through non-radiative pathways, such as vibrational relaxation or quenching by molecular oxygen. nih.gov High RTP quantum yields are typically achieved by:

Creating a Rigid Microenvironment: Embedding the phosphorescent molecule (phosphor) in a rigid matrix, such as a polymer or a crystalline structure, can restrict molecular motions and vibrations that lead to non-radiative decay. nih.gov

Supramolecular Assembly: The formation of ordered assemblies, such as H-aggregates or cocrystals, can lock the phosphor in a conformation that minimizes non-radiative pathways.

Oxygen Exclusion: Since triplet states are readily quenched by molecular oxygen, designing systems that are shielded from the ambient environment is critical for achieving persistent RTP. nih.gov

Exploration as Photoluminescent Probes and Sensors in Chemical Systems

Photoluminescent probes are molecules that exhibit a change in their fluorescence or phosphorescence properties in response to a specific analyte or environmental change. While there is no specific data for this compound, related isoquinoline and heterocyclic compounds have been investigated as sensors. For instance, the fluorescence of certain systems can be quenched by analytes like picric acid or specific metal cations. tju.edu.cnmdpi.com The sensitivity and selectivity of such probes are determined by the specific binding interactions between the probe molecule and the target analyte.

Role in Organic Light-Emitting Diodes (OLEDs) and Solar Cells Research

The development of materials for OLEDs and organic solar cells is a major focus of materials chemistry. In OLEDs, phosphorescent materials are of particular interest because they can, in principle, enable internal quantum efficiencies of up to 100% by harvesting both singlet and triplet excitons. Heterocyclic structures are frequently used in the design of host materials, transport layers, and emissive dopants in OLEDs. researchgate.net

For organic solar cells, the focus is on materials that can efficiently absorb sunlight and generate charge carriers. The specific absorption spectrum and electronic energy levels of a compound determine its suitability for use as a donor or acceptor material in a solar cell device. Without experimental data on the absorption characteristics and energy levels of this compound, its potential role in this area remains unknown.

Supramolecular Assemblies and Self-Organized Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The formation of well-defined supramolecular assemblies can lead to emergent properties that are not present in the individual molecules. For example, the aggregation of molecules can significantly alter their photophysical properties, leading to shifts in emission color or changes in quantum yield. rsc.org The bulky triphenyl substitution on the pyrrole ring of this compound would likely play a significant role in dictating its solid-state packing and any potential for supramolecular assembly, but this has not been experimentally verified in the available literature.

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